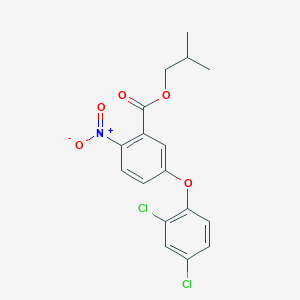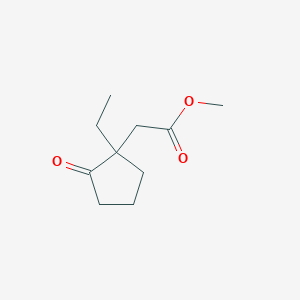
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentaneacetic acid, where the carboxylic acid group is esterified with methanol, and the cyclopentane ring is substituted with an ethyl group and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Cyclopentaneacetic acid, 1-ethyl-2,3-dioxo-, methyl ester.
Reduction: Cyclopentaneacetic acid, 1-ethyl-2-hydroxy-, methyl ester.
Substitution: Cyclopentaneacetic acid, 1-ethyl-2-oxo-.
Aplicaciones Científicas De Investigación
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and methanol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of an ethyl group.
Uniqueness
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is unique due to the presence of both an ethyl group and a keto group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
58928-65-7 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 2-(1-ethyl-2-oxocyclopentyl)acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(7-9(12)13-2)6-4-5-8(10)11/h3-7H2,1-2H3 |
Clave InChI |
ZGXIYUFQMXVXGH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


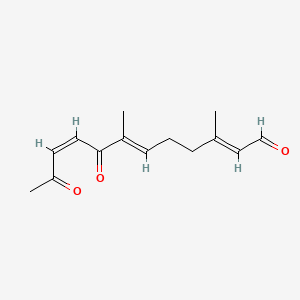
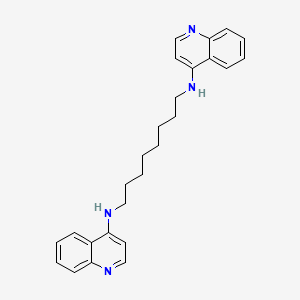
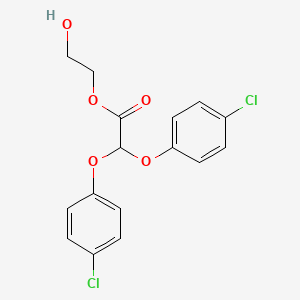
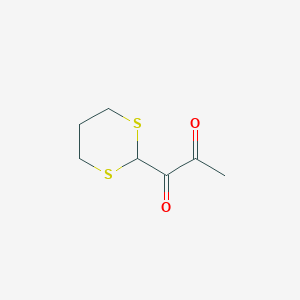
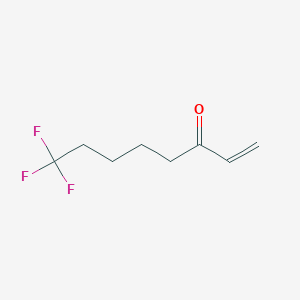
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
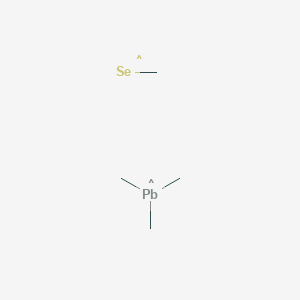
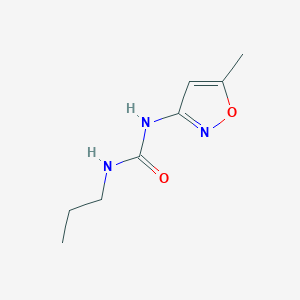
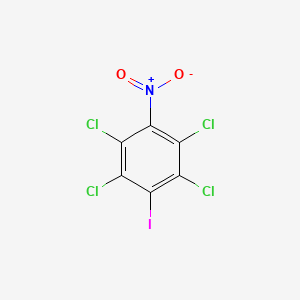
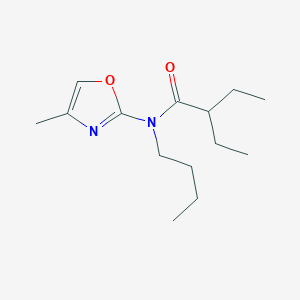
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

